molecular formula C24H32N2O3 B14981869 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B14981869
M. Wt: 396.5 g/mol
InChI Key: ALTYNEBCACOOQL-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methylphenyl group, and a methoxyphenoxy acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the methoxyphenoxy acetamide moiety: This can be done through nucleophilic substitution reactions, where the methoxyphenoxy group is introduced using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the substituent introduced, such as halogenated compounds or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or modulation of pain perception.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide
  • N-[2-(azepan-1-yl)-2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenoxy)acetamide
  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-ethoxyphenoxy)acetamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H32N2O3/c1-19-11-13-20(14-12-19)21(26-15-7-3-4-8-16-26)17-25-24(27)18-29-23-10-6-5-9-22(23)28-2/h5-6,9-14,21H,3-4,7-8,15-18H2,1-2H3,(H,25,27)

InChI Key

ALTYNEBCACOOQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCCCCC3

Origin of Product

United States

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